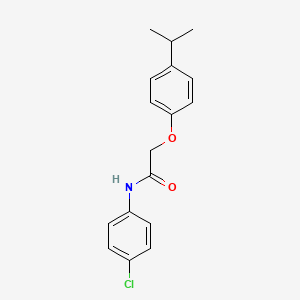

![molecular formula C20H20FN3O3 B5552603 3-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)-1-methylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552603.png)

3-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)-1-methylethyl]-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of molecules that are structurally characterized by the presence of a pyrazole ring. These compounds have been extensively studied due to their potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

- The synthesis of similar pyrazole derivatives often involves multi-step processes, including reactions like cyclocondensation, as demonstrated in the synthesis of related compounds (Kumara et al., 2018).

Molecular Structure Analysis

- X-ray crystallography is a common technique used to determine the molecular structure of pyrazole derivatives. For instance, a study on a related pyrazole compound revealed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation (Kumara et al., 2018).

Chemical Reactions and Properties

- Pyrazole derivatives can participate in various chemical reactions, including nucleophilic substitution, as shown in studies involving fluorine substitutions (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

- The physical properties of pyrazole derivatives, such as thermal stability and solubility, are crucial for their practical applications. A study on a similar compound found it to be thermally stable up to 190°C (Kumara et al., 2018).

Chemical Properties Analysis

- The electronic structure and molecular geometry of pyrazole derivatives can be investigated using computational methods like DFT calculations. This approach helps in understanding the electrophilic and nucleophilic regions of the molecular surface, as seen in studies of similar compounds (Kumara et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Pyrazole derivatives have been synthesized and characterized for their structural properties. The synthesis processes often involve reactions under specific conditions to yield compounds with desired functionalities. For example, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent reactions to form pyrazolo[1,5-a]pyrimidine derivatives highlight the versatility of pyrazole chemistry in generating compounds with potential therapeutic applications (Hassan, Hafez, & Osman, 2014). These synthetic routes provide a foundation for exploring novel compounds with improved biological activities.

Cytotoxic Activity

The cytotoxic activities of pyrazole derivatives have been a significant focus, particularly in cancer research. Some pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been screened for their in vitro cytotoxic activity against cancer cell lines, revealing potential anti-cancer properties. For instance, certain derivatives demonstrated cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential use in developing anti-cancer therapies (Hassan, Hafez, & Osman, 2014). This research area is crucial for identifying new therapeutic agents with enhanced efficacy and specificity for cancer treatment.

Anticonvulsant and Anticancer Activities

Beyond cytotoxicity, pyrazole derivatives have been evaluated for their anticonvulsant and anticancer activities. Some compounds exhibit significant activity in seizure models, suggesting their potential as anticonvulsant agents. Additionally, certain 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues have shown promising anticancer activity, highlighting the therapeutic versatility of pyrazole derivatives in treating various neurological and oncological conditions (Ahsan, Khalilullah, Stables, & Govindasamy, 2013; Ahsan, 2012).

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-N-[1-(2-methoxyphenoxy)propan-2-yl]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3/c1-13(12-27-19-6-4-3-5-18(19)26-2)22-20(25)17-11-16(23-24-17)14-7-9-15(21)10-8-14/h3-11,13H,12H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWLWWYZWPENRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1OC)NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-N-[1-(2-methoxyphenoxy)propan-2-yl]-1H-pyrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5552521.png)

![2-(4-{2-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5552524.png)

![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552535.png)

![4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5552564.png)

![N,N-dimethyl-2-{[(2-thienylsulfonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5552571.png)

![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5552578.png)

![4-(2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine](/img/structure/B5552597.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5552611.png)

![4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride](/img/structure/B5552625.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)